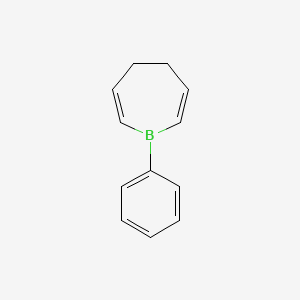
1-phenyl-4,5-dihydro-1H-borepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4,5-dihydro-1H-borepine is a boron-containing heterocyclic compound It features a seven-membered unsaturated ring with a tricoordinate boron atom This compound is an analogue of cycloheptatriene, with the boron atom contributing to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4,5-dihydro-1H-borepine typically involves the lithiation of o,o’-dibromobibenzyl, followed by reaction with tributyl borate to form a fused borinic acid ring. This intermediate is then treated with n-bromosuccinimide (NBS) to yield a bromo-substituted product, which undergoes dehydrohalogenation to form the borepin ring system . Another method involves a tin-boron exchange reaction to synthesize fused borepin systems .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4,5-dihydro-1H-borepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borepin oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the borepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Borepin oxides.
Reduction: Dihydro derivatives.
Substitution: Substituted borepin derivatives with various functional groups.
Scientific Research Applications
1-Phenyl-4,5-dihydro-1H-borepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex boron-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 1-phenyl-4,5-dihydro-1H-borepine involves its interaction with molecular targets through its boron atom. The boron atom can form Lewis acid-base adducts, interact with π and π* orbitals, and participate in electron transfer processes. These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-4,5-dihydro-1H-borepine can be compared with other boron-containing heterocycles such as:
Cycloheptatriene: Similar ring structure but lacks boron.
Silepins and Phosphepins: Contain silicon or phosphorus instead of boron, leading to different reactivity and properties.
Uniqueness: The presence of boron in this compound imparts unique electronic properties, making it a valuable compound for various applications, especially in materials science and medicinal chemistry.
Conclusion
This compound is a fascinating compound with unique chemical properties and diverse applications
Properties
CAS No. |
59269-92-0 |
|---|---|
Molecular Formula |
C12H13B |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
1-phenyl-4,5-dihydroborepine |
InChI |
InChI=1S/C12H13B/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-11H,1-2H2 |
InChI Key |
FJNRJLPXOLHRGM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C=CCCC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


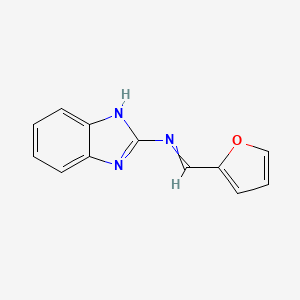



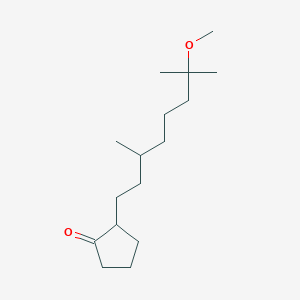

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)


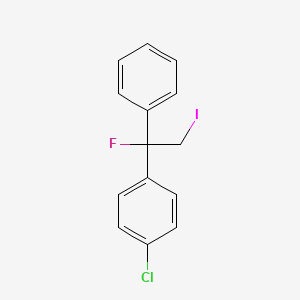
![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
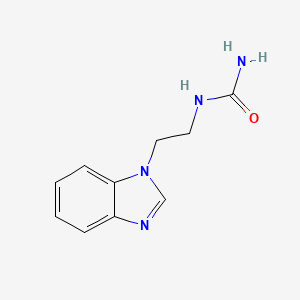
![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

